molecular formula C12H15BN2O3 B15323869 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole

Cat. No.: B15323869
M. Wt: 246.07 g/mol
InChI Key: SCGCWIDXAMXVAK-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole is a boron-containing heterocyclic compound featuring a benzo[c][1,2,5]oxadiazole core substituted with a pinacol boronic ester group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the boronic ester’s reactivity, enabling the construction of conjugated polymers, organic semiconductors, and bioactive molecules . The benzo[c][1,2,5]oxadiazole moiety provides electron-deficient characteristics, enhancing charge transport properties in electronic materials . Its synthesis typically involves palladium-catalyzed borylation of halogenated precursors or direct functionalization of pre-formed heterocycles .

Properties

Molecular Formula

C12H15BN2O3

Molecular Weight

246.07 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C12H15BN2O3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)15-18-14-9/h5-7H,1-4H3

InChI Key

SCGCWIDXAMXVAK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NON=C23

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Halogenated Benzooxadiazole Precursors

The most widely employed method involves the palladium-catalyzed borylation of 4-bromo-benzo[c]oxadiazole with bis(pinacolato)diboron (B₂pin₂). This reaction proceeds via a Miyaura borylation mechanism, where the palladium catalyst facilitates the transmetallation of the boronate group to the aromatic ring.

Procedure :

  • Substrate Preparation : 4-Bromo-benzo[c]oxadiazole is synthesized via nitration and cyclization of 4-bromo-2-nitroaniline, followed by reduction and oxidative cyclization.
  • Reaction Setup : A mixture of 4-bromo-benzo[c]oxadiazole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Na₂CO₃ (3.0 equiv) in DMF/H₂O (10:1 v/v) is degassed and heated at 100°C for 2–4 hours.
  • Workup : The crude product is extracted with dichloromethane, purified via silica gel chromatography (MeOH/DCM), and recrystallized to yield white crystals.

Key Parameters :

  • Catalyst : Pd(dppf)Cl₂ demonstrates superior activity over Pd(PPh₃)₄ due to enhanced stability under aqueous conditions.
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of the aromatic substrate and boronate reagent.
  • Yield : Typical isolated yields range from 65% to 78%, contingent on substrate purity and reaction scale.

Direct Borylation via Iridium Catalysis

An alternative approach employs iridium-catalyzed C–H borylation, circumventing the need for pre-halogenated intermediates. This method leverages the directing effect of the oxadiazole ring’s nitrogen atoms to achieve regioselective borylation at the 4-position.

Procedure :

  • Substrate Activation : Benzo[c]oxadiazole (1.0 equiv) is treated with [Ir(COD)OMe]₂ (0.05 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.1 equiv) in anhydrous THF.
  • Borylation : HBpin (1.5 equiv) is added dropwise at 80°C, and the mixture is stirred for 12 hours under argon.
  • Isolation : The product is isolated via vacuum distillation and recrystallized from ethanol/water.

Key Parameters :

  • Regioselectivity : The electron-deficient oxadiazole ring directs borylation to the 4-position with >90% selectivity.
  • Limitations : Lower yields (50–60%) compared to Miyaura borylation, attributed to competing side reactions.

Optimization of Reaction Conditions

Catalyst Loading and Temperature Effects

Systematic studies reveal that Pd(dppf)Cl₂ loading below 0.03 equiv leads to incomplete conversion, while excess catalyst (>0.05 equiv) promotes deboronation byproducts. Optimal temperatures range from 90°C to 110°C, with higher temperatures accelerating side reactions.

Solvent and Base Selection

Aqueous Na₂CO₃ in DMF provides a biphasic system that enhances reaction efficiency by stabilizing the palladium intermediate. Substituting DMF with dioxane or toluene reduces yields by 20–30% due to poor boronate solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 7.62 (d, J = 8.4 Hz, 1H, ArH), 8.15 (dd, J = 8.4, 1.6 Hz, 1H, ArH), 8.45 (d, J = 1.6 Hz, 1H, ArH).
  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (quadrupolar resonance consistent with sp²-hybridized boron).
  • HRMS (ESI+) : m/z calcd. for C₁₂H₁₅BN₂O₃ [M+H]⁺: 246.1134; found: 246.1138.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzooxadiazole core and tetrahedral boron center. Key metrics include:

  • Bond Lengths : B–O = 1.37 Å, C–B = 1.57 Å.
  • Dihedral Angle : 4.2° between boronate and oxadiazole planes.

Comparative Analysis of Synthetic Methods

Method Yield Regioselectivity Catalyst Cost Scalability
Miyaura Borylation 65–78% >99% Moderate Excellent
Iridium-Catalyzed Borylation 50–60% 90% High Limited

Applications and Derivatives

The boronate ester serves as a key intermediate in Suzuki-Miyaura couplings to generate biaryl structures for optoelectronic materials. Derivatives incorporating electron-withdrawing groups (e.g., nitro, cyano) at the 6-position exhibit enhanced luminescence quantum yields.

Chemical Reactions Analysis

Suzuki Coupling

This reaction is central to the compound’s synthesis and functionalization. A representative example from the literature involves:

  • Reagents : PdCl₂, PPh₃, K₂CO₃, dioxane/water solvent.

  • Conditions : Reflux at 105°C under nitrogen for 6 hours .

  • Outcome : Formation of biaryl or heteroaryl derivatives via C–C bond formation between the boronate ester and aryl halides .

Example Reaction Table

Reaction TypeCatalystSolventTemperatureProduct Type
Suzuki CouplingPdCl₂ + PPh₃Dioxane/H₂O105°CAryl-aryl bonds
Pyridine CouplingPdCl₂ + PPh₃Dioxane/H₂O105°C (24 h)Pyridyl derivatives

Nitration and Functionalization

The oxadiazole core undergoes nitration and subsequent substitution. For instance:

  • Nitration : Introduction of nitro groups at specific positions using nitric acid or nitrating agents.

  • Substitution : Replacement of nitro groups with amines or other nucleophiles (e.g., benzylamine derivatives) .

Example Reaction Conditions

  • Reagents : tBuONa (base), DMF solvent.

  • Outcome : Substituted oxadiazole derivatives with nitro or amino groups (e.g., compound 7 and 13 ) .

Mechanistic Considerations

The dioxaborolan-2-yl group enhances reactivity in coupling reactions by stabilizing the boron atom. Key factors influencing reaction efficiency include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, dioxane) facilitate charge separation and stabilize intermediates .

  • Catalyst selection : Palladium catalysts (e.g., PdCl₂, PdCl₂(dppf)) with ligands like PPh₃ optimize reaction rates and selectivity .

  • Temperature control : Reflux conditions (e.g., 105°C) are critical for achieving high yields in coupling reactions .

Structural and Analytical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₅BN₂O₃
Molecular Weight246.07 g/mol
IUPAC Name5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzoxadiazole

Research Findings and Trends

  • Yield variability : Reaction conditions significantly impact yields (e.g., 91.9% for nitration vs. 27.83% for thiadiazole coupling) .

  • Functional group tolerance : The oxadiazole ring withstands harsh conditions (e.g., nitration, reflux), enabling diverse functionalization .

  • Structural analogs : Derivatives with thiadiazole or selenadiazole cores show similar reactivity patterns, expanding synthetic versatility .

This compound’s unique combination of stability and reactivity positions it as a valuable intermediate in modern organic synthesis and materials development.

Scientific Research Applications

Chemistry: In organic chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole is used as a building block for the synthesis of complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology: The compound has potential applications in biological research, particularly in the development of fluorescent probes and imaging agents. Its unique photophysical properties make it suitable for use in fluorescence microscopy and other imaging techniques.

Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drug candidates. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug discovery and development.

Industry: In material science, the compound is used to develop advanced materials with specific properties, such as high thermal stability and chemical resistance. It can be incorporated into polymers and coatings to enhance their performance.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C][1,2,5]oxadiazole exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The reaction typically proceeds via oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways: In biological applications, the compound may interact with specific biomolecules, such as enzymes or receptors, to modulate their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the design of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[c][1,2,5]thiadiazole Analogs

Example: 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

  • Structural Difference: Replacement of oxygen with sulfur in the heterocyclic core.
  • Impact:
    • Electronic Properties: Thiadiazole derivatives exhibit stronger electron-withdrawing effects due to sulfur’s higher polarizability, lowering LUMO levels compared to oxadiazoles .
    • Reactivity: Thiadiazole-based boronic esters show comparable Suzuki coupling efficiency but may require adjusted catalytic conditions for optimal yields (e.g., 74% polymer yield in copolymerization vs. oxadiazole derivatives) .
    • Applications: Preferred in low-bandgap polymers for organic photovoltaics due to enhanced charge separation .

Nitro- and Amino-Substituted Derivatives

Examples:

  • 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c][1,2,5]oxadiazol-5-amine
  • 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole
  • Structural Difference: Introduction of nitro or amino groups at the 4- or 5-positions of the oxadiazole core.
  • Impact: Electronic Tuning: Nitro groups increase electron deficiency, improving n-type semiconductor behavior, while amino groups introduce electron-donating effects for ambipolar materials .

Fluorinated Derivatives

Example: 5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

  • Structural Difference: Fluorine atoms at the 5- and 6-positions of the benzoheterocycle.
  • Impact:
    • Solubility & Stability: Fluorination enhances solubility in organic solvents and oxidative stability, critical for long-lived optoelectronic devices .
    • Electronic Effects: Fluorine’s electron-withdrawing nature further lowers LUMO levels, beneficial for air-stable electron transport layers .

Heterocycle-Replaced Analogs

Examples:

  • 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
  • Structural Difference: Replacement of benzo[c][1,2,5]oxadiazole with 1,3,4-oxadiazole or benzimidazolone.
  • Impact:
    • Electronic Properties: 1,3,4-Oxadiazoles offer reduced steric hindrance, facilitating planar molecular geometries for improved π-π stacking .
    • Biological Relevance: Benzimidazolone derivatives exhibit protease inhibition activity, broadening medicinal chemistry applications .

Key Research Findings

  • Electronic Performance: Benzo[c]oxadiazole derivatives exhibit higher electron mobility (10⁻³ cm²/V·s) than thiadiazole analogs (10⁻⁴ cm²/V·s) in organic field-effect transistors .
  • Polymerization Efficiency: Copolymerization of bis-boronated thiadiazoles achieves higher molecular weights (Mw ~14,533) compared to oxadiazole-based systems .
  • Stability Challenges: Oxadiazole boronic esters are more prone to hydrolysis than thiadiazole derivatives, necessitating anhydrous reaction conditions .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzo[c][1,2,5]oxadiazole precursor (e.g., bromo or iodo derivatives) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate esters). Key steps include:
  • Catalyst system : Pd(dppf)Cl₂ (5–10 mol%) or Pd(PPh₃)₄, often with a base like K₂CO₃ or NaOtBu.
  • Solvent : THF/water mixtures or toluene/ethanol under inert atmosphere (N₂/Ar) .
  • Reaction conditions : Heating at 80–100°C for 12–24 hours.
    Example from : A similar boronate ester achieved a 65% yield using Pd(dppf)Cl₂ and K₂CO₃ in THF/water at 80°C overnight .
    Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm boronate ester integration (e.g., methyl groups at δ 1.0–1.3 ppm) and benzooxadiazole aromatic protons (δ 7.5–8.5 ppm). reports specific shifts for analogous compounds, such as tert-butyl carbamate derivatives .
  • HPLC-MS : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients. DART-MS (Direct Analysis in Real Time) can confirm exact mass (e.g., [M+H]⁺ calculated for C₁₄H₁₆BN₃O₃: 298.12) .
  • Elemental Analysis : Validate boron content (theoretical ~3.6%) .

Advanced Research Questions

Q. How does this compound function in organic electronic materials, such as OLEDs or luminescent polymers?

  • Methodological Answer : The benzooxadiazole core enables electron-deficient character , while the boronate ester facilitates cross-coupling for π-conjugated systems. Applications include:
  • Thermally Activated Delayed Fluorescence (TADF) : As an electron-accepting unit in donor-acceptor dyads (e.g., paired with triphenylamine donors). demonstrates its use in OLED emitters with external quantum efficiencies >15% .
  • Mechanochromic Materials : Mechanochemical synthesis (e.g., ball-milling) creates aggregation-induced emission (AIE) prefluorophores for encryption () .
    Device Fabrication : Spin-coating or vacuum deposition with ITO/PEDOT:PSS anodes .

Q. What strategies improve yield in mechanochemical synthesis versus traditional solution-phase methods?

  • Methodological Answer : Mechanochemical synthesis (e.g., ball-milling) avoids solvents and reduces reaction times:
  • Advantages : Higher atom economy, reduced byproducts, and scalability. achieved full-color luminescent materials in <2 hours via solvent-free grinding .
  • Parameters :
  • Milling frequency: 20–30 Hz.
  • Stoichiometry: 1:1 molar ratio of boronate and aryl halide.
  • Catalyst: Pd(OAc)₂ with S-Phos ligand .
    Compare with solution-phase yields (e.g., 65% vs. 85% mechanochemical) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity, particularly in hypoxia inhibition?

  • Methodological Answer : highlights its use in hypoxia-targeting inhibitors. Key SAR considerations:
  • Boronate ester stability : Hydrolysis-resistant pinacol esters enhance bioavailability .
  • Substituent effects : Nitro or amine groups on benzooxadiazole modulate redox potential and binding affinity.
  • In vitro assays : Hypoxia-inducible factor (HIF-1α) inhibition in HeLa cells under 1% O₂, monitored via Western blot .
    Synthetic modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

Q. What factors influence cross-coupling efficiency in complex substrates, and how can side reactions be mitigated?

  • Methodological Answer : Challenges include protodeboronation and homo-coupling. Solutions:
  • Ligand selection : Bulky ligands (SPhos, XPhos) suppress β-hydride elimination .
  • Base optimization : Weak bases (K₃PO₄) minimize boronate hydrolysis.
  • Temperature control : Lower temperatures (60°C) for sensitive substrates .
    Example: achieved 65% yield using NaOtBu in THF/water, avoiding competitive side reactions .

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